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Compound of Interest

5-Cyano-2-hydroxyphenylboronic
Compound Name: d
aci

Cat. No.: B595987

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Cyano-2-hydroxyphenylboronic acid. Due to the limited availability of published
experimental spectra for this specific compound, this document presents predicted
spectroscopic data based on its chemical structure, alongside detailed, standardized
experimental protocols for acquiring such data. This information is intended to serve as a
valuable resource for the characterization and utilization of this compound in research and
development.

Chemical Structure and Properties
e |[UPAC Name: (5-Cyano-2-hydroxyphenyl)boronic acid

e Molecular Formula: C7HsBNOs
e Molecular Weight: 162.94 g/mol
e CAS Number: 1256355-57-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Cyano-2-hydroxyphenylboronic acid. These
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predictions are generated using computational models and serve as a reference for
experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~8.2 (predicted) S 1H Ar-H (H-6)

~7.8 (predicted) d 1H Ar-H (H-4)

~7.0 (predicted) d 1H Ar-H (H-3)

~10.0 (predicted) s (broad) 1H Ar-OH

~8.5 (predicted) s (broad) 2H B(OH)2

Table 2: Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (ppm) Assignment
~160 (predicted) C-OH (C-2)
~140 (predicted) C-H (C-6)
~135 (predicted) C-H (C-4)
~120 (predicted) C-CN (C-5)
~118 (predicted) C-H (C-3)
~115 (predicted) C-B (C-1)
~110 (predicted) -C=N

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
O-H stretch (phenolic and
~3600-3200 Broad ] ]
boronic acid)
~3100-3000 Medium Aromatic C-H stretch
~2230 Sharp C=N stretch
~1600, ~1480 Medium Aromatic C=C stretch
~1350 Strong B-O stretch
~1250 Medium C-O stretch (phenolic)
Aromatic C-H out-of-plane
~850 Strong

bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization - ESI)

m/z (mass-to-charge ratio) lon

163.04 (predicted) [M+H]*
185.02 (predicted) [M+Na]*
161.03 (predicted) [M-H]~
144.03 (predicted) [M-H20-H]~

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra of 5-Cyano-2-hydroxyphenylboronic acid.

Materials:
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5-Cyano-2-hydroxyphenylboronic acid (5-10 mg for *H, 20-50 mg for 13C)

Deuterated dimethyl sulfoxide (DMSO-de)

NMR tube (5 mm)

Pipette and vial

NMR spectrometer (e.g., 500 MHz)

Procedure:

Weigh the appropriate amount of 5-Cyano-2-hydroxyphenylboronic acid and place it in a
clean, dry vial.

Add approximately 0.6-0.7 mL of DMSO-ds to the vial.

Gently agitate the vial to dissolve the sample completely.

Transfer the solution to an NMR tube using a pipette.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the H spectrum, typically using a single pulse experiment.

Acquire the 13C spectrum using a proton-decoupled pulse sequence.

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

Calibrate the chemical shifts using the residual solvent peak of DMSO-de (& = 2.50 ppm for
1H and & = 39.52 ppm for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 5-Cyano-2-hydroxyphenylboronic

acid.

Method: Attenuated Total Reflectance (ATR)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b595987?utm_src=pdf-body
https://www.benchchem.com/product/b595987?utm_src=pdf-body
https://www.benchchem.com/product/b595987?utm_src=pdf-body
https://www.benchchem.com/product/b595987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

5-Cyano-2-hydroxyphenylboronic acid (a small amount of solid)

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid 5-Cyano-2-hydroxyphenylboronic acid onto the center
of the ATR crystal.

o Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact
with the crystal.

e Acquire the sample spectrum.

e Clean the ATR crystal and anvil thoroughly after the measurement.

Electrospray lonization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of molecular ions of 5-Cyano-2-
hydroxyphenylboronic acid.[1]

Materials:
¢ 5-Cyano-2-hydroxyphenylboronic acid
o HPLC-grade methanol or acetonitrile

o HPLC-grade water
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e Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
¢ Vials and micropipettes

o Mass spectrometer with an ESI source

Procedure:

e Prepare a stock solution of 5-Cyano-2-hydroxyphenylboronic acid (e.g., 1 mg/mL) in
methanol or acetonitrile.

e Prepare a dilute sample solution (e.g., 1-10 pg/mL) by diluting the stock solution with a
suitable solvent mixture (e.g., 50:50 acetonitrile:water).

» For positive ion mode analysis, add a small amount of formic acid (0.1% final concentration)
to the sample solution to promote protonation.[1]

e For negative ion mode analysis, a small amount of ammonium hydroxide can be added to
promote deprotonation.

« Introduce the sample solution into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).[2]

» Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas flow,
and drying gas temperature, to achieve a stable spray and optimal ionization.[1]

e Acquire the mass spectrum in the desired mass range.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Electrospray lonisation Mass Spectrometry: Principles and Clinical Applications - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. bio-protocol.org [bio-protocol.org]

» To cite this document: BenchChem. [Spectroscopic Profile of 5-Cyano-2-
hydroxyphenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b595987#spectroscopic-data-for-5-cyano-2-
hydroxyphenylboronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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